![molecular formula C16H19N3O5S B14495523 N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine CAS No. 65251-19-6](/img/structure/B14495523.png)
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid is a compound known for its fluorescent properties. It is often used as a fluorescent probe in various scientific applications due to its ability to detect specific ions and molecules through fluorescence quenching or enhancement .
Métodos De Preparación
The synthesis of 2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid typically involves the reaction of dansyl chloride with glycine . The reaction is carried out in a HEPES buffer (20 mM, pH 6.7), where the dansyl chloride reacts with the amino group of glycine to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The sulfonamido group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to detect metal ions like mercury (Hg2+) in environmental samples.
Biology: Employed in biological assays to study protein interactions and cellular processes.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of sensors for environmental monitoring and quality control.
Mecanismo De Acción
The mechanism by which 2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid exerts its effects involves fluorescence quenching or enhancement. The compound interacts with specific ions or molecules, leading to changes in its fluorescence properties. This interaction can be studied using techniques like mass spectrometry and NMR analysis to understand the molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar compounds to 2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid include other dansyl-based fluorescent probes. These compounds share similar fluorescent properties but may differ in their sensitivity and specificity towards different analytes. For example, dansyl chloride and its derivatives are commonly used in various fluorescent assays . The uniqueness of 2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid lies in its ability to detect specific ions like mercury (Hg2+) through both fluorescence quenching and enhancement .
Propiedades
Número CAS |
65251-19-6 |
|---|---|
Fórmula molecular |
C16H19N3O5S |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H19N3O5S/c1-19(2)13-7-3-6-12-11(13)5-4-8-14(12)25(23,24)18-9-15(20)17-10-16(21)22/h3-8,18H,9-10H2,1-2H3,(H,17,20)(H,21,22) |
Clave InChI |
WVCXDDISXBUDDC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)

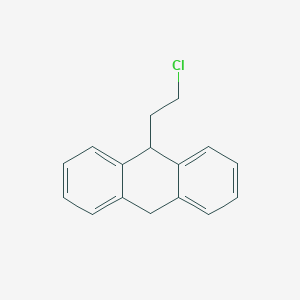

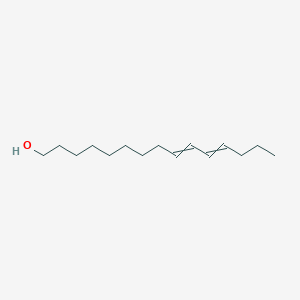
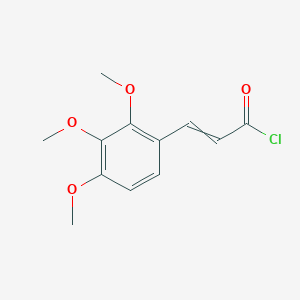
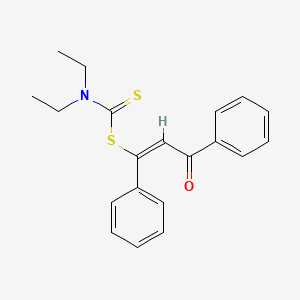
![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)

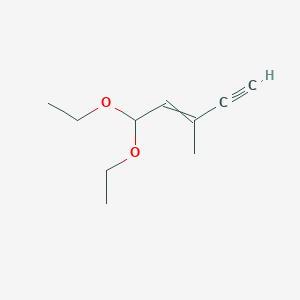
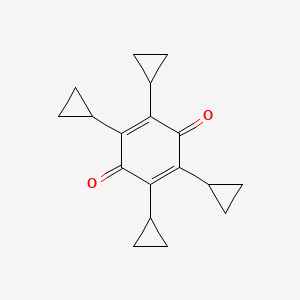

![2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B14495524.png)
